Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI) Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI)
Brand Name: Vulcanchem
CAS No.: 159149-18-5
VCID: VC0118419
InChI: InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1
SMILES: CCOC1CC2CCC(=C(C#N)C#N)C1O2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI)

CAS No.: 159149-18-5

Main Products

VCID: VC0118419

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI) - 159149-18-5

CAS No. 159149-18-5
Product Name Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI)
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 2-[(1S,5R,7S)-7-ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene]propanedinitrile
Standard InChI InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1
Standard InChIKey ZARGLQSWIKZEBG-USWWRNFRSA-N
Isomeric SMILES CCO[C@H]1C[C@H]2CCC(=C(C#N)C#N)[C@@H]1O2
SMILES CCOC1CC2CCC(=C(C#N)C#N)C1O2
Canonical SMILES CCOC1CC2CCC(=C(C#N)C#N)C1O2
Synonyms Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI)
PubChem Compound 14918266
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator